A Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Applications in Targeted Drug Delivery
A Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Tri-GalNAc(OAc)3 TFA, a critical building block in the development of liver-targeted therapeutics. Tri-GalNAc(OAc)3 TFA serves as a precursor to trivalent N-acetylgalactosamine (GalNAc) ligands, which exhibit high affinity for the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of a wide range of therapeutic payloads, including small molecules, siRNAs, and antibodies, to the liver. This document details the physicochemical characteristics of Tri-GalNAc(OAc)3 TFA, provides representative experimental protocols for its synthesis and bioconjugation, and illustrates the underlying biological and experimental workflows.
Core Chemical Properties
Tri-GalNAc(OAc)3 TFA is a complex organic molecule designed for facile conjugation to various drug modalities. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility in organic solvents commonly used in synthesis. The acetate (OAc) protecting groups on the sugar moieties prevent unwanted side reactions during conjugation and are typically removed in a final deprotection step to expose the free hydroxyl groups, which are essential for ASGPR recognition.
Table 1: Chemical and Physical Properties of Tri-GalNAc(OAc)3 TFA
| Property | Value | Source |
| Molecular Formula | C₈₁H₁₂₉F₃N₁₀O₃₈ | Commercial Suppliers |
| Molecular Weight | 1907.93 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | ≥98% | Commercial Suppliers |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | -20°C to -80°C, protected from moisture and light | MedChemExpress |
| Computed TPSA | 644.99 Ų | ChemScene |
| Computed LogP | -2.0662 | ChemScene |
| Hydrogen Bond Donors | 11 | ChemScene |
| Hydrogen Bond Acceptors | 38 | ChemScene |
| Rotatable Bonds | 60 | ChemScene |
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic utility of Tri-GalNAc-conjugated compounds stems from their ability to hijack the natural biological pathway of the asialoglycoprotein receptor (ASGPR). This receptor, predominantly expressed on hepatocytes, is responsible for clearing glycoproteins from circulation. The trivalent arrangement of GalNAc residues in the ligand leads to a high-avidity interaction with the ASGPR, triggering receptor-mediated endocytosis.
Experimental Protocols
The following sections provide representative, detailed methodologies for the synthesis of a Tri-GalNAc building block and its subsequent conjugation to a model antibody and an siRNA. These protocols are synthesized from various literature sources and are intended for informational purposes. Researchers should adapt these methods based on their specific molecules and available laboratory resources.
Synthesis of a Carboxy-Terminated Tri-GalNAc(OAc)3 Linker
This protocol outlines a "pot-economy" approach to synthesize a trivalent GalNAc ligand with a carboxylic acid handle, suitable for subsequent activation and conjugation.
Materials:
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Commercially available penta-acetylated galactosamine
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Appropriate linker with an amino group and a protected carboxylic acid
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Coupling reagents (e.g., HBTU, HATU)
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Bases (e.g., DIPEA, triethylamine)
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Solvents (e.g., DMF, DCM)
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Reagents for deprotection (e.g., TFA)
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Silica gel for column chromatography
Procedure:
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Preparation of the Monomeric GalNAc Acid: Synthesize the GalNAc acid from penta-acetylated galactosamine according to established literature procedures.
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Scaffold Assembly: In a round-bottom flask, dissolve the amino-linker scaffold in anhydrous DMF.
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First Coupling Reaction: Add the GalNAc acid (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
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Second and Third Coupling (Iterative Process): Repeat the coupling and purification steps to attach the second and third GalNAc moieties to the scaffold.
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Deprotection of the Carboxylic Acid: Dissolve the fully assembled, protected Tri-GalNAc linker in a solution of TFA in DCM (e.g., 50% v/v). Stir at room temperature for 1-2 hours.
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Final Purification: Remove the solvent and TFA under reduced pressure. The resulting crude carboxy-terminated Tri-GalNAc(OAc)3 can be purified by preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conjugation of Tri-GalNAc(OAc)3-COOH to an Antibody
This protocol describes the conjugation of the synthesized carboxy-terminated Tri-GalNAc linker to the lysine residues of a model antibody via NHS ester chemistry.
Materials:
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Tri-GalNAc(OAc)3-COOH
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N-Hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous DMF or DMSO
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Model antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
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Purification system (e.g., size-exclusion chromatography or protein A/G affinity chromatography)
Procedure:
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Activation of the Tri-GalNAc Linker: In a microcentrifuge tube, dissolve Tri-GalNAc(OAc)3-COOH, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF. Allow the reaction to proceed for 4-6 hours at room temperature to form the Tri-GalNAc(OAc)3-NHS ester.
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Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a conjugation-compatible buffer.
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Conjugation Reaction: Add the activated Tri-GalNAc(OAc)3-NHS ester solution to the antibody solution. The molar ratio of the NHS ester to the antibody will determine the degree of labeling and should be optimized (e.g., start with a 10- to 20-fold molar excess). Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
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Purification of the Conjugate: Remove the unreacted Tri-GalNAc linker and byproducts by size-exclusion chromatography or affinity chromatography.
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Characterization: Characterize the purified Tri-GalNAc-antibody conjugate by SDS-PAGE to confirm conjugation, and determine the degree of labeling by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
Synthesis of a Tri-GalNAc Conjugated siRNA
This protocol outlines the solid-phase synthesis of an siRNA with a 3'-Tri-GalNAc conjugate using a phosphoramidite building block.
Materials:
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Tri-GalNAc phosphoramidite building block
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Controlled pore glass (CPG) solid support
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Standard reagents for solid-phase oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution)
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Ammonia/methylamine solution for cleavage and deprotection
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HPLC system for purification
Procedure:
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Solid-Phase Synthesis: The siRNA sense strand is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
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Conjugation Step: In the final coupling cycle, the Tri-GalNAc phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
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Cleavage and Deprotection: The synthesized conjugate is cleaved from the CPG solid support, and the base and phosphate protecting groups are removed by treatment with a solution of aqueous ammonia and methylamine at elevated temperature.
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Purification: The crude Tri-GalNAc-siRNA conjugate is purified by anion-exchange or reverse-phase HPLC.
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Desalting and Annealing: The purified sense strand is desalted, and then annealed with an equimolar amount of the complementary antisense strand to form the final siRNA duplex.
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Characterization: The final product is characterized by LC-MS to confirm its identity and purity.
Experimental and Logical Workflows
Visualizing the workflows for synthesis and application is crucial for understanding the multi-step processes involved in utilizing Tri-GalNAc(OAc)3 TFA.
Conclusion
Tri-GalNAc(OAc)3 TFA is a cornerstone reagent for the development of hepatocyte-targeted therapeutics. Its well-defined chemical properties and versatile reactivity allow for its conjugation to a diverse array of drug molecules. The resulting Tri-GalNAc-conjugated drugs can effectively harness the ASGPR-mediated endocytosis pathway to achieve high concentrations in the liver, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The protocols and workflows detailed in this guide provide a foundational understanding for researchers and drug developers aiming to leverage this powerful targeting strategy. As the field of targeted drug delivery continues to evolve, the importance of precisely engineered building blocks like Tri-GalNAc(OAc)3 TFA will undoubtedly grow.
